molecular formula C11H11ClFN5S B2889934 5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine CAS No. 2415624-07-4

5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine

Cat. No.: B2889934
CAS No.: 2415624-07-4
M. Wt: 299.75
InChI Key: BQAMSIZMGZKKFC-UHFFFAOYSA-N
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Description

The compound “5-Chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine” is a complex organic molecule that contains several functional groups and rings. It has a pyridine ring, which is a six-membered ring with one nitrogen atom, and an azetidine ring, which is a four-membered ring with one nitrogen atom. It also contains a thiadiazole ring, which is a five-membered ring with two nitrogen atoms and one sulfur atom. The molecule also has chloro, fluoro, and amino functional groups .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The electron-withdrawing chloro and fluoro groups would likely affect the electron density and thus the reactivity of the molecule .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on the conditions and reagents present. It could potentially undergo substitution reactions at the chloro and fluoro positions, or ring-opening reactions at the azetidine ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar functional groups, the size and shape of the molecule, and the presence of aromatic rings could affect properties such as solubility, melting point, and reactivity .

Future Directions

The study of complex organic molecules like this one is a vibrant field of research, with potential applications in areas such as drug discovery, materials science, and chemical biology. Future research could explore the synthesis of this compound, its reactivity, its potential biological activity, and its physical and chemical properties .

Properties

IUPAC Name

5-chloro-3-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClFN5S/c1-6-16-17-11(19-6)18-4-8(5-18)15-10-9(13)2-7(12)3-14-10/h2-3,8H,4-5H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQAMSIZMGZKKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)N2CC(C2)NC3=C(C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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